2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-3-27-14-6-4-13(5-7-14)15-8-9-16-22-23-19(25(16)24-15)29-11-17(26)21-18-20-12(2)10-28-18/h4-10H,3,11H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGGAGOTYVMCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC(=CS4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to inhibit c-Met kinase, thereby exhibiting anti-tumor activity.
Biological Activity
The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide represents a unique class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its pharmacological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a triazole ring fused with a pyridazine structure, along with an ethoxyphenyl moiety and a thioacetamide group. This structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N5O2S |
| Molecular Weight | 398.48 g/mol |
| CAS Number | 721964-51-8 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. A study reported that derivatives of triazoles and pyridazines exhibit significant antibacterial activity. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as against resistant strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that compounds containing the triazole moiety have potential anticancer effects. For example, mercapto-substituted 1,2,4-triazoles have been evaluated for their chemotherapeutic effects in various cancer cell lines. In vitro studies showed that certain derivatives exhibited IC50 values lower than , indicating strong cytotoxicity against human colon cancer cells .
Antitubercular Activity
Another area of interest is the compound's potential as an antitubercular agent. Research on related compounds has highlighted their ability to inhibit Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from to . The presence of the triazole ring is believed to enhance this activity through specific enzyme inhibition.
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Enzyme Inhibition : The triazole moiety may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The thioacetamide group could potentially modulate receptor activity, influencing pathways critical for cell survival and proliferation.
Case Studies
- Anticancer Evaluation : A study evaluated several triazole derivatives in the HCT116 human colon cancer cell line, identifying one compound with an IC50 value of , comparable to established drugs like doxorubicin .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar compounds against drug-resistant bacteria, demonstrating significant activity with MIC values as low as .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
- CAS 852376-45-5 () : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but differs in substituent placement: a 4-methoxyphenyl group at position 3 and a thio-acetamide linked to a 4-ethoxyphenyl group at position 6. This positional isomerism highlights how electronic and steric effects can vary with substitution patterns .
- CAS 872995-06-7 () : Retains the triazolopyridazine core but substitutes the acetamide with a 4-methylbenzamide group and introduces an acetylphenyl moiety. The absence of a thiazole ring may reduce polarity compared to the target compound .
Thioether-Acetamide Derivatives
- Compounds 9a–9e () : Feature benzimidazole-triazole-thiazole scaffolds with varying aryl substituents (e.g., 4-bromophenyl, 4-fluorophenyl) on the thiazole. These compounds emphasize the role of halogenated or electron-withdrawing groups in modulating binding affinity and solubility .
- Safonov (2020) (): Describes triazole-thioacetamide derivatives with thiophene substituents.
Substituent Effects on Physicochemical Properties
- 4-Methylthiazol-2-yl (Target) : Introduces a methyl group that increases hydrophobicity (logP) compared to polar substituents like ethoxy or methoxy groups. This may enhance membrane permeability but reduce aqueous solubility .
- Halogenated Thiazoles (9b–9c, ) : Bromine and fluorine substituents increase molecular weight and may improve binding via halogen bonding. For example, 9c (4-bromophenyl) showed distinct docking poses in studies, suggesting enhanced target engagement .
Research Findings and Implications
- Docking Studies () : Compounds like 9c (4-bromophenyl) exhibited high docking affinity, visualized as purple poses in simulations. This suggests that bulky substituents improve steric complementarity with target proteins .
- Metabolic Stability : The 4-methylthiazole in the target compound may resist oxidative metabolism better than benzimidazole derivatives (e.g., 9a–9e), which are prone to enzymatic degradation .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-b]pyridazine | 6-(4-Ethoxyphenyl), 3-(thio-4-methylthiazol-2-yl-acetamide) | ~435.5* | High hydrophobicity |
| CAS 852376-45-5 (Ev4) | [1,2,4]Triazolo[4,3-b]pyridazine | 3-(4-Methoxyphenyl), 6-(thio-4-ethoxyphenyl-acetamide) | 435.5 | Electronic modulation via methoxy |
| 9c (Ev1) | Benzimidazole-triazole-thiazole | 4-Bromophenyl (thiazole) | ~500 (estimated) | Enhanced docking affinity |
| Safonov (2020) (Ev3) | Triazole-thioether-acetamide | Thiophen-2-ylmethyl | ~350 (estimated) | Increased aromatic stacking |
*Estimated based on analogous structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
